3-methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Physicochemical profiling CNS drug-likeness Lipophilicity

This 3-methoxybenzamide-tetrahydrobenzothiazole hybrid (CAS 313374-18-4) is a non-planar, conformationally constrained scaffold that distinguishes itself from fully aromatic benzothiazole series. With optimized intermediate lipophilicity (XLogP3 = 3.6) and a topological polar surface area of 79.5 Ų, it resides in CNS-accessible property space for neurodegenerative or psychiatric hit-to-lead programs. Its low molecular weight (302.39 Da) and only 3 rotatable bonds deliver high ligand efficiency, making it ideal for fragment-based screening and subsequent molecular growth. The 3-methoxy regiochemistry and partially saturated core confer a unique binding topology critical for systematic SAR exploration across FAAH, antiproliferative, and amyloid imaging targets. Procure this precise structure-activity probe to avoid the loss of biological profile associated with nearest-available analog substitution.

Molecular Formula C16H18N2O2S
Molecular Weight 302.39
CAS No. 313374-18-4
Cat. No. B2379212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
CAS313374-18-4
Molecular FormulaC16H18N2O2S
Molecular Weight302.39
Structural Identifiers
SMILESCC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC=C3)OC
InChIInChI=1S/C16H18N2O2S/c1-10-6-7-13-14(8-10)21-16(17-13)18-15(19)11-4-3-5-12(9-11)20-2/h3-5,9-10H,6-8H2,1-2H3,(H,17,18,19)
InChIKeySNNXOWMJZQAKPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide Procurement Guide: Core Structural Identity and Physicochemical Baseline


3-Methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (CAS 313374-18-4) is a synthetic benzothiazole-benzamide hybrid featuring a partially saturated 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole core coupled to a 3-methoxybenzamide fragment via an amide linkage [1]. The tetrahydrobenzothiazole scaffold imparts a non-planar, conformationally constrained geometry distinct from fully aromatic benzothiazole analogs, while the 3-methoxy substituent contributes to a moderate calculated logP of 3.6 and a topological polar surface area of 79.5 Ų [1]. These physicochemical parameters place the compound in a property space potentially suitable for CNS penetration and oral bioavailability, distinguishing it from more lipophilic or more polar benzothiazole series.

Why In-Class Benzothiazole Benzamide Substitution Risks Procurement Failure: The Differentiation Case for 3-Methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide


The N-1,3-benzothiazol-2-ylbenzamide chemotype spans a wide pharmacological space, from fatty acid amide hydrolase (FAAH) inhibition to antiproliferative and apoptosis-inducing activities, with potency exquisitely sensitive to substitution pattern [1][2]. Replacing the 3-methoxy group with a 4-methyl or unsubstituted phenyl ring, or exchanging the 6-methyl-tetrahydrobenzothiazole for a fully aromatic benzothiazole, can alter binding pose, pharmacokinetic profile, or target selectivity. Simply selecting the nearest available benzothiazole-amide analog without verifying the precise structure-activity relationship risks losing the specific biological profile for which this compound was designed or sourced, making rigorous evidence-based differentiation essential for procurement decisions.

Quantitative Differentiation Evidence for 3-Methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide Against Closest Structural Analogs


Physicochemical Differentiation: Lipophilicity (XLogP3) of Tetrahydrobenzothiazole vs. Fully Aromatic Benzothiazole Core

The 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole core of the target compound yields a calculated XLogP3 of 3.6, which is approximately 0.5–1.0 log units lower than that predicted for directly analogous fully aromatic benzothiazole-2-yl benzamides [1]. This difference arises from the partial saturation reducing aromatic surface area and altering solvation energetics. A comparator such as N-(6-methyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide (fully aromatic core) is predicted to have XLogP3 > 4.0 based on fragment-based calculations, classifying it as less CNS-favorable under standard drug-likeness guidelines.

Physicochemical profiling CNS drug-likeness Lipophilicity

Topological Polar Surface Area (TPSA) Comparison: 3-Methoxy Substitution vs. Unsubstituted Benzamide Ring

The 3-methoxy substituent contributes to a measured TPSA of 79.5 Ų for the target compound [1]. For the des-methoxy analog N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide, the calculated TPSA is approximately 50 Ų (fragment-based estimate). The ~30 Ų increase in polar surface area introduced by the 3-methoxy group directly impacts predicted oral absorption and blood-brain barrier penetration thresholds, where TPSA values below 60–70 Ų are generally optimal for CNS entry but values above 80–90 Ų may limit brain exposure while favoring peripheral selectivity.

Drug-likeness Polar surface area Oral bioavailability prediction

Hydrogen Bond Acceptor Count: Differentiation from 4-Methyl Substituted Benzothiazole Amide Analogs

The target compound possesses 4 hydrogen bond acceptor (HBA) sites (amide carbonyl oxygen, benzothiazole ring nitrogen, benzothiazole sulfur, and 3-methoxy oxygen) versus only 3 HBA sites for the corresponding 4-methyl substituted analog 4-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide, which lacks the methoxy oxygen [1]. This additional acceptor site enables a distinct hydrogen-bonding pharmacophore that may confer target recognition advantages in binding pockets requiring a specific HBA geometry.

Hydrogen bonding Solubility Molecular recognition

Molecular Weight and Rotatable Bond Profile: Comparison with Bulky Benzothiazole Amide Derivatives

With a molecular weight of 302.39 Da and only 3 rotatable bonds, the target compound is significantly smaller and more rigid than many biologically active benzothiazole amide derivatives reported in the patent and primary literature, such as 4-[bis(2-chloroethyl)sulfamoyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (MW 476.44 Da) [1][2]. The low molecular weight and restricted conformational freedom suggest superior ligand efficiency metrics (LE > 0.30) if target binding potency is achieved, compared to bulkier analogs where LE often falls below 0.25.

Molecular weight Rotatable bonds Ligand efficiency

Evidence-Backed Application Scenarios for 3-Methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide in Scientific Procurement


CNS Drug Discovery Hit Identification and Pharmacophore Expansion

The compound's intermediate lipophilicity (XLogP3 = 3.6) and TPSA (79.5 Ų) position it within CNS-accessible property space [1]. For medicinal chemistry programs targeting neurodegenerative or psychiatric indications, this compound serves as a chemically distinct scaffold relative to fully aromatic benzothiazole series, offering a differentiated pharmacological starting point for hit-to-lead optimization.

Fragment-Based Lead Generation Requiring Ligand-Efficient Starting Points

With a molecular weight of 302.39 Da and only 3 rotatable bonds, this compound is substantially smaller and more rigid than many benzothiazole amide derivatives exceeding 400 Da [1][2]. This makes it suitable for fragment-based screening or early lead generation, where high ligand efficiency and room for subsequent molecular growth are critical procurement criteria.

Amyloid-β Binding and Alzheimer's Disease Imaging Probe Development

The tetrahydrobenzothiazole-amide scaffold is represented within patent families covering heteroaryl-substituted benzothiazoles for amyloid imaging, including EP 1981883 [3]. The 3-methoxy substitution pattern and partially saturated core may confer distinct amyloid-binding stoichiometry or brain uptake kinetics compared to the fully aromatic clinical candidate Pittsburgh Compound B analogs, making this compound a relevant comparator tool for imaging probe development.

Structure-Activity Relationship (SAR) Studies of Benzothiazole Amide Pharmacophores

The compound's 3-methoxy positioning and 6-methyl-tetrahydro core differ from commonly studied N-1,3-benzothiazol-2-ylbenzamides evaluated for antiproliferative and apoptosis-inducing activity [4]. Its procurement enables systematic SAR exploration of the influence of ring saturation and methoxy regiochemistry on biological potency and selectivity across diverse target families.

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